
Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate: is an organic compound characterized by a cyclopropane ring substituted with a hydroxyethyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor followed by esterification. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the final esterification step involves the reaction of the carboxylic acid with methanol under acidic conditions.
Industrial Production Methods: Industrial production of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can optimize the cyclopropanation and esterification steps, ensuring consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules with cyclopropane motifs.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane-containing substrates, providing insights into enzyme specificity and mechanism.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, influencing the binding affinity and selectivity of the compound. The hydroxyethyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity.
Comparación Con Compuestos Similares
- rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylic acid
- rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-methanol
- rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-amine
Uniqueness: rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential for derivatization. Compared to its acid, alcohol, and amine analogs, the ester form offers different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl (1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-4-5(6)2-3-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
MQNJPIDNFCSASL-PHDIDXHHSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@H]1CCO |
SMILES canónico |
COC(=O)C1CC1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



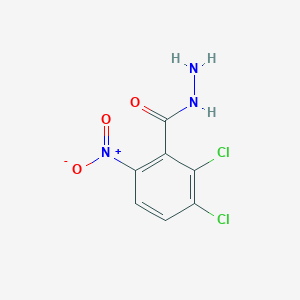
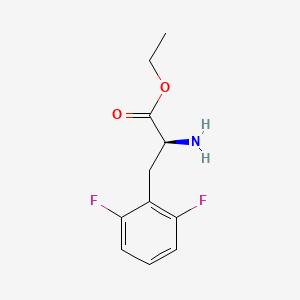

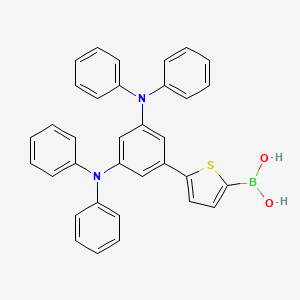

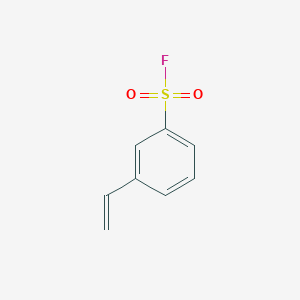
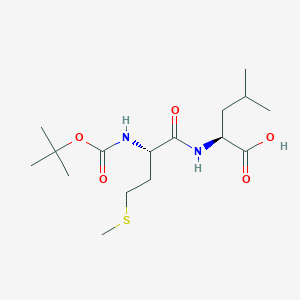
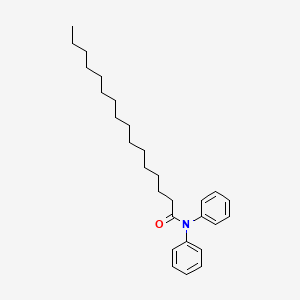
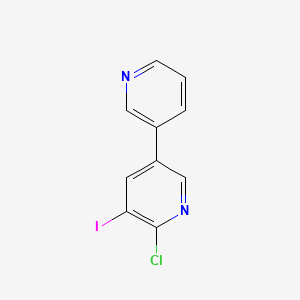
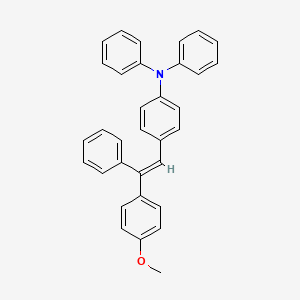
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)

![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
